![molecular formula C15H19N3O4 B3821014 3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide](/img/structure/B3821014.png)
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
Overview
Description
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxycyclopentyl group, a nitrophenyl group, and a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the hydroxycyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent to form 1-hydroxycyclopentyl.
Introduction of the nitrophenyl group: The hydroxycyclopentyl intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base.
Formation of the final product: The Schiff base is then reacted with propanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(1-oxocyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide.
Reduction: Formation of 3-(1-hydroxycyclopentyl)-N-[(E)-(3-aminophenyl)methylideneamino]propanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxycyclopentyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1-hydroxycyclopentyl)benzonitrile: Similar structure but with a benzonitrile group instead of a nitrophenyl group.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Contains a chlorophenyl group and a ketone instead of a nitrophenyl group and an amide.
Uniqueness
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide is unique due to its combination of a hydroxycyclopentyl group, a nitrophenyl group, and a propanamide backbone. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(6-9-15(20)7-1-2-8-15)17-16-11-12-4-3-5-13(10-12)18(21)22/h3-5,10-11,20H,1-2,6-9H2,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMHPKCUHCVTGT-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


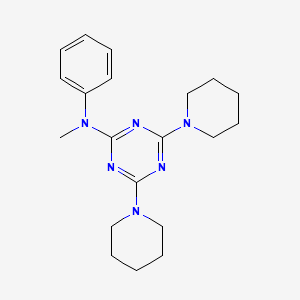
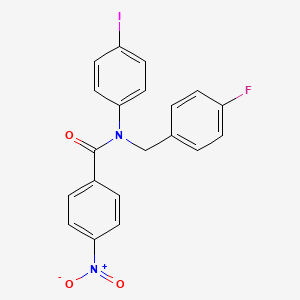
![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide](/img/structure/B3820940.png)

![3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3820949.png)
![N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride](/img/structure/B3820958.png)
![2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3820959.png)
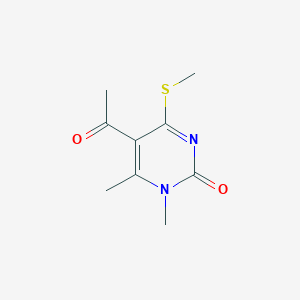
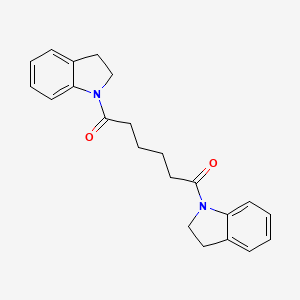
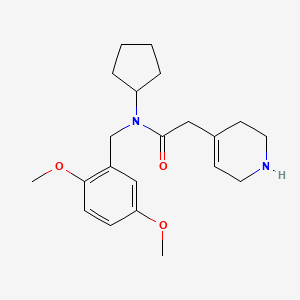
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![4-(1-{4-[(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)OXY]PHENYL}-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)PHENYL BICYCLO[4.1.0]HEPTANE-7-CARBOXYLATE](/img/structure/B3820992.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3821012.png)
